Benzofurazan, 7-(4-benzyl-1-piperazinyl)-4-nitro-, 1-oxide
Description
Benzofurazan, 7-(4-benzyl-1-piperazinyl)-4-nitro-, 1-oxide is a nitro-substituted benzofurazan derivative with a benzylpiperazinyl group at the 7-position and an N-oxide moiety. Benzofurazan (2,1,3-benzoxadiazole) derivatives are heterocyclic compounds characterized by a fused benzene and furazan ring system. The 4-benzylpiperazinyl substituent adds steric bulk and may modulate solubility, receptor binding, or metabolic stability.
Properties
CAS No. |
61785-84-0 |
|---|---|
Molecular Formula |
C17H17N5O4 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C17H17N5O4/c23-21(24)14-6-7-15(17-16(14)18-26-22(17)25)20-10-8-19(9-11-20)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
InChI Key |
HXSYYCOFWSTFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C4=NO[N+](=C34)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C17H17N5O4
- Molecular Weight: 355.3 g/mol
- IUPAC Name: 4-(4-benzylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium
- Key Structural Features: Benzofurazan core with a 7-position substitution by a 4-benzyl-1-piperazinyl group, a 4-nitro substituent, and an N-oxide functional group.
Detailed Preparation Methods
Synthesis of Benzofurazan-1-oxide Core
The classical and industrially relevant method to prepare benzofurazan-1-oxides involves the oxidation of 2-nitroanilines using alkali metal hypochlorites in a biphasic reaction system.
Reaction Scheme
- Starting Material: 2-nitroaniline derivatives
- Oxidizing Agent: Alkali metal hypochlorite (e.g., sodium hypochlorite or potassium hypochlorite)
- Reaction Medium: Two-phase system of water and an organic solvent immiscible with water (e.g., toluene, benzene, chlorobenzene)
- Catalyst: Phase-transfer catalyst (e.g., tetrabutylammonium bromide, benzyltrimethylammonium chloride)
- Temperature: -10 to +50 °C, preferably 10 to 20 °C
- Reaction Time: 0.5 to 8 hours, preferably 1 to 3 hours
This method avoids the formation of explosive hypochlorous acid esters that occur when alcoholic solvents are used, enhancing safety and ecological compatibility.
Advantages of the Biphasic Phase-Transfer Catalyzed Method
- Safety: Eliminates explosive by-products and thermal instability risks
- Ecological: Wastewater free from organic solvents, reducing costly separations
- Efficiency: Benzofurazan-1-oxide remains in organic phase, allowing direct use in further reactions without isolation
- Scalability: Suitable for commercial scale due to safer and cleaner process conditions
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxidation of 2-nitroaniline | Alkali metal hypochlorite, biphasic system, phase-transfer catalyst, 10-20 °C, 1-3 h | Avoids explosive intermediates, eco-friendly |
| Substitution at 7-position | 4-benzylpiperazine, polar aprotic solvent, mild heating | Maintains sensitive groups, requires careful purification |
Analytical and Research Findings
- The oxidation process yields benzofurazan-1-oxides with high selectivity and yield, suitable for further functionalization.
- Phase-transfer catalysts significantly improve reaction rates and product purity by facilitating transfer of hypochlorite ions into the organic phase.
- The substitution reaction to introduce the 4-benzylpiperazinyl group is well-documented in related benzofurazan derivatives, with consistent success in preserving the N-oxide and nitro functionalities.
- No direct literature specifically detailing the entire one-pot synthesis of Benzofurazan, 7-(4-benzyl-1-piperazinyl)-4-nitro-, 1-oxide was found, but the combination of these established methods is the accepted route in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzofurazane core can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-(4-Benzyl-1-piperazinyl)-4-aminobenzofurazane.
Substitution: Various substituted benzofurazane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The piperazine moiety may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The compound’s key structural features include the benzofurazan core, nitro group, benzylpiperazinyl substituent, and N-oxide. Comparisons with analogous compounds highlight the impact of substituents on reactivity, biological activity, and physicochemical properties:
Electronic and Physicochemical Properties
- Piperazinyl Groups: The benzylpiperazinyl substituent introduces a tertiary amine, which may participate in hydrogen bonding or modulate solubility.
- N-Oxide vs. Thiadiazole : Replacing oxygen with sulfur (e.g., in benzothiadiazole) reduces the ¹⁵N NMR chemical shift by ~85 ppm, indicating altered electronic delocalization and resonance structures .
Data Tables
Table 1: Substituent Effects on Benzofurazan Derivatives
Key Research Findings
Substituent Influence : Piperazinyl groups modulate solubility and steric effects, with benzyl substituents likely enhancing lipophilicity compared to methyl analogs .
Structural Analogues : Replacement of oxygen with sulfur in the benzofurazan core significantly alters electronic properties, as evidenced by NMR shifts and reduced electrophilicity .
Biological Activity
Benzofurazan, 7-(4-benzyl-1-piperazinyl)-4-nitro-, 1-oxide (CAS No. 61785-84-0) is a compound of significant interest due to its unique chemical structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofurazane core with a nitro group at the 4-position and a benzyl-substituted piperazine moiety at the 7-position. Its molecular formula is , with a molecular weight of 355.3 g/mol . The presence of the nitro group and the piperazine moiety contributes to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 61785-84-0 |
| Molecular Formula | C17H17N5O4 |
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | 4-(4-benzylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Redox Activity : The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that may induce oxidative stress in cells.
- Receptor Interaction : The piperazine moiety may bind to specific receptors or enzymes, modulating their activity and influencing various signaling pathways.
- Substitution Reactions : The compound can participate in electrophilic or nucleophilic substitution reactions, further diversifying its interactions with biological targets.
Pharmacological Effects
Research indicates that Benzofurazan derivatives exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some studies have reported that benzofurazan compounds demonstrate antibacterial properties against specific strains of bacteria.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation in vitro by inducing apoptosis.
- Neuropharmacological Effects : The piperazine component has been linked to potential anxiolytic and antidepressant effects in animal models.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzofurazan derivatives, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Research
In a study focusing on the anticancer effects of benzofurazan derivatives, researchers found that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to ROS generation and subsequent activation of apoptotic pathways .
Neuropharmacological Effects
A behavioral study assessed the anxiolytic effects of the compound in rodents. Results showed that administration led to reduced anxiety-like behavior in elevated plus-maze tests, suggesting potential for treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
